molecular formula C9H11BrClN3 B6277680 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride CAS No. 2763750-03-2

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride

Cat. No. B6277680
CAS RN: 2763750-03-2
M. Wt: 276.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride, also known as 5-bromo-1H-indazole-1-ethanamine hydrochloride, is an organic compound that has been studied extensively in recent years. It is a white crystalline solid that is soluble in water and other organic solvents. This compound has a wide range of applications in scientific research and is used in a number of different fields.

Mechanism of Action

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is a potent inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has been shown to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators. By inhibiting the activity of these enzymes, the compound can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators. It has also been shown to reduce inflammation and pain, and to have anti-cancer effects. In addition, it has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively inexpensive and can be easily synthesized. Furthermore, it is soluble in organic solvents and can be used in a variety of biological assays. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

In the future, 2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride could be used in a variety of applications, including drug development, drug delivery, and gene therapy. Additionally, it could be used to study the mechanisms of action of various drugs, as well as to develop new therapeutic agents for the treatment of various diseases. Furthermore, this compound could be used in the development of novel imaging techniques and diagnostic tools. Finally, it could be used to further our understanding of the biochemical and physiological processes involved in various diseases, such as cancer and neurological disorders.

Synthesis Methods

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloridendazole with ethanamine in an aqueous solution. This reaction produces a mixture of the ethanamine and the hydrochloride salt of the indazole derivative. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of the desired product.

Scientific Research Applications

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications. It has been used in the study of various biological processes, such as gene expression, signal transduction, and enzyme activity. It has also been used in the study of neurodegenerative diseases, such as Alzheimer's disease, and in the study of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride involves the reaction of 5-bromo-1H-indazole with ethylene diamine followed by hydrochloric acid treatment.", "Starting Materials": [ "5-bromo-1H-indazole", "ethylene diamine", "hydrochloric acid" ], "Reaction": [ "5-bromo-1H-indazole is reacted with ethylene diamine in a solvent such as ethanol or methanol.", "The reaction mixture is heated to reflux for several hours to allow for complete reaction.", "The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine.", "The product is then isolated by filtration and washed with a suitable solvent such as diethyl ether or acetone.", "The final product is obtained as a white crystalline solid." ] }

CAS RN

2763750-03-2

Product Name

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride

Molecular Formula

C9H11BrClN3

Molecular Weight

276.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.